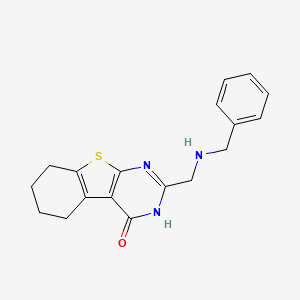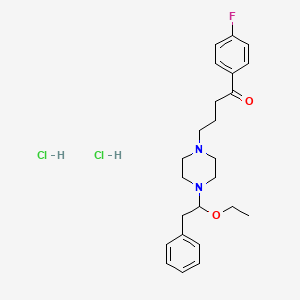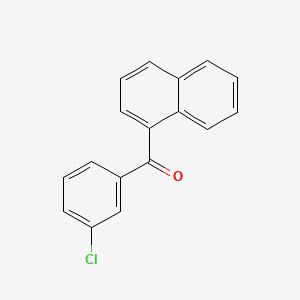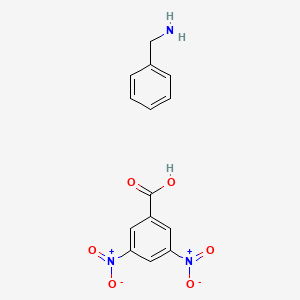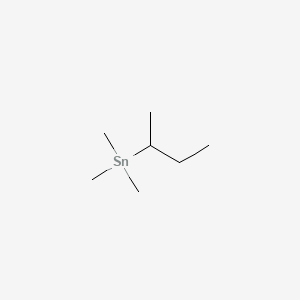![molecular formula C15H12N4O3 B14699475 N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide CAS No. 18249-95-1](/img/structure/B14699475.png)
N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with a benzene ring and a nitrobenzamide group, making it a compound of interest in medicinal chemistry and drug development.
Méthodes De Préparation
The synthesis of N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide typically involves the condensation of o-phenylenediamine with an aldehyde, followed by nitration and amidation reactions . The general synthetic route can be summarized as follows:
Condensation: o-Phenylenediamine reacts with an aldehyde to form a benzimidazole intermediate.
Nitration: The benzimidazole intermediate undergoes nitration to introduce the nitro group.
Amidation: The nitrated benzimidazole is then reacted with an appropriate amine to form the final product, this compound.
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzimidazole ring can participate in substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and electrophilic reagents for substitution reactions . Major products formed from these reactions include amino derivatives and substituted benzimidazoles.
Applications De Recherche Scientifique
N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to the death of cancer cells . The nitro group can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide can be compared with other benzimidazole derivatives, such as:
2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide: Exhibits similar antimicrobial properties but differs in its chemical structure and specific applications.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with different biological activities.
Thiabendazole: An anthelmintic drug used to treat parasitic worm infections.
The uniqueness of this compound lies in its specific combination of a benzimidazole ring with a nitrobenzamide group, which imparts distinct pharmacological properties and makes it a valuable compound for research and development .
Propriétés
Numéro CAS |
18249-95-1 |
|---|---|
Formule moléculaire |
C15H12N4O3 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
N-(benzimidazol-1-ylmethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(11-5-7-12(8-6-11)19(21)22)17-10-18-9-16-13-3-1-2-4-14(13)18/h1-9H,10H2,(H,17,20) |
Clé InChI |
OAGQTTXDLYEMBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


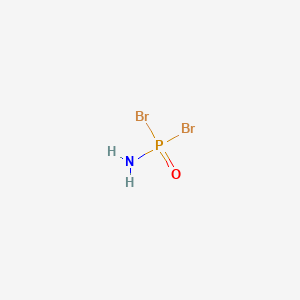

![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)

![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
